Superior In Vivo Bactericidal Potency: 16-Fold Lower Effective Dose Than Rifampin in Established M. ulcerans Infection
In a BALB/c mouse footpad model of established M. ulcerans infection (Buruli ulcer), rifalazil demonstrated markedly superior in vivo potency compared to rifampin. To achieve a bactericidal effect against actively growing mycobacteria, rifalazil required a dietary concentration of 0.002%, while rifampin required a concentration of 0.032% to produce equivalent bactericidal activity [1]. This represents a 16-fold difference in the minimum effective dose.
| Evidence Dimension | Minimum bactericidal dietary concentration (in vivo mouse footpad model) |
|---|---|
| Target Compound Data | 0.002% (w/w in mouse food) |
| Comparator Or Baseline | Rifampicin (rifampin): 0.032% (w/w in mouse food) |
| Quantified Difference | 16-fold lower concentration required for rifalazil |
| Conditions | Established M. ulcerans infection in BALB/c mouse footpads; treatment initiated after active growth confirmed |
Why This Matters
This in vivo superiority directly translates to the potential for lower dosing requirements in preclinical animal models, reducing compound consumption and associated experimental costs.
- [1] Dhople AM. In vivo susceptibility of Mycobacterium ulcerans to KRM-1648, a new benzoxazinorifamycin, in comparison with rifampicin. Arzneimittelforschung. 2001;51(6):501-505. View Source
